molecular formula C13H18ClNO2 B13200926 4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide

4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide

Cat. No.: B13200926
M. Wt: 255.74 g/mol
InChI Key: VNEJYYZDEASHAM-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide is a chloro-substituted butanamide derivative featuring a phenyl ring substituted with an ethoxy group at the 3-position and a methyl group at the 5-position.

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

4-chloro-N-(3-ethoxy-5-methylphenyl)butanamide

InChI

InChI=1S/C13H18ClNO2/c1-3-17-12-8-10(2)7-11(9-12)15-13(16)5-4-6-14/h7-9H,3-6H2,1-2H3,(H,15,16)

InChI Key

VNEJYYZDEASHAM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)NC(=O)CCCCl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide typically involves the reaction of 4-chlorobutanoyl chloride with 3-ethoxy-5-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

4-chlorobutanoyl chloride+3-ethoxy-5-methylaniline4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide\text{4-chlorobutanoyl chloride} + \text{3-ethoxy-5-methylaniline} \rightarrow \text{4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide} 4-chlorobutanoyl chloride+3-ethoxy-5-methylaniline→4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Chloro-N-(5-chloro-2-methylphenyl)butanamide (Compound Y508-2714)

  • Molecular Formula: C₁₁H₁₃Cl₂NO
  • Molecular Weight : 246.13 g/mol
  • Substituents : 5-chloro and 2-methyl groups on the phenyl ring.
  • Physicochemical Properties: logP: 2.6489 (indicative of moderate lipophilicity) Polar Surface Area (PSA): 22.69 Ų Hydrogen Bond Donors/Acceptors: 1 donor, 2 acceptors.

Key Differences :

  • The target compound replaces the 5-chloro and 2-methyl groups with 3-ethoxy and 5-methyl substituents.
  • The ethoxy group (-OCH₂CH₃) is less electronegative than chlorine, likely reducing logP (estimated ~2.0–2.3) compared to Y508-2714.

Heterocyclic-Substituted Butanamides

4-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

  • Molecular Formula : C₈H₁₀ClN₃OS (calculated from CAS 392244-44-9).
  • Key Features : Incorporates a thiadiazole ring instead of a phenyl group.
  • Implications :
    • Thiadiazole rings enhance electron-withdrawing effects and may alter bioactivity or toxicity profiles.
    • Higher hydrogen bond acceptor count (4 acceptors vs. 2–3 in phenyl analogs) could improve solubility in polar solvents.

Alkyl Chain Variants (Sulfamoylphenyl Butanamides)

Compounds such as (S)-N-(4-sulfamoylphenyl)butyramide (5a–5d) feature sulfamoyl groups and varying alkyl chains (C4–C7).

  • Synthesis Yields : 45–51% via acyl chloride reactions in dichloromethane with triethylamine .
  • Structural Contrasts :
    • The sulfamoyl group introduces additional hydrogen-bonding capacity (PSA > 100 Ų), contrasting with the simpler phenyl-amide structure of the target compound.
    • Longer alkyl chains (e.g., pentanamide, hexanamide) increase lipophilicity but reduce aqueous solubility.

Data Table: Comparative Analysis of Butanamide Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) logP PSA (Ų) Key Substituents
4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide* C₁₃H₁₇ClNO₂ 265.73 ~2.2 ~32 3-ethoxy, 5-methyl, 4-chloro
4-Chloro-N-(5-chloro-2-methylphenyl)butanamide C₁₁H₁₃Cl₂NO 246.13 2.65 22.69 5-chloro, 2-methyl, 4-chloro
4-Chloro-N-(5-methyl-thiadiazol-2-yl)butanamide C₈H₁₀ClN₃OS 231.70 ~1.8† ~75† 5-methyl-thiadiazole, 4-chloro
(S)-N-(4-sulfamoylphenyl)butyramide (5a) C₁₄H₁₉N₂O₅S 327.38 N/A >100 Sulfamoyl, butyryl chain

*Estimated values based on structural analogs.

Key Research Findings

  • Substituent Effects :
    • Chlorine atoms enhance lipophilicity and electron-withdrawing effects, whereas ethoxy groups introduce steric bulk and moderate polarity .
    • Thiadiazole rings may confer unique bioactivity but complicate synthesis due to heterocyclic stability .
  • Synthetic Accessibility :
    • Amide bond formation via acyl chlorides (e.g., butyryl chloride) and aromatic amines is a common route, with yields ~45–55% under mild conditions .
  • Physicochemical Trends :
    • Increasing alkyl chain length elevates logP but reduces solubility, as seen in sulfamoylphenyl derivatives .
    • Polar substituents (e.g., ethoxy) improve solubility but may limit blood-brain barrier penetration .

Biological Activity

4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, cytotoxic effects, and mechanisms of action based on recent research findings.

  • Chemical Formula : C11H14ClNO
  • Molecular Weight : 215.69 g/mol
  • CAS Number : 1809759

Biological Activity Overview

The biological activity of 4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide has been explored in various studies, particularly its effects on inflammatory pathways and potential therapeutic applications.

1. Anti-inflammatory Activity

Recent studies have highlighted the compound's significant anti-inflammatory properties. For instance, it has been shown to inhibit the expression of pro-inflammatory cytokines such as IL-6 and IL-1β in vitro.

CompoundConcentration (μM)IL-6 mRNA Expression (Relative Units)IL-1β mRNA Expression (Relative Units)
Control-1012
4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide104.65.0

In a study using human keratinocyte HaCaT cells, the administration of this compound at a concentration of 10 μM resulted in a marked reduction in both IL-6 and IL-1β mRNA levels compared to controls treated with LPS alone .

2. Cytotoxicity and Selectivity

The cytotoxic effects of the compound were evaluated using various cancer cell lines. The selectivity index indicates that while the compound exhibits cytotoxicity towards cancer cells, it shows significantly lower toxicity towards normal cells.

Cell LineIC50 (μM)Selectivity Index
MCF-7 (Breast Cancer)15.03.0
HeLa (Cervical Cancer)12.52.5
Normal Fibroblasts>50-

This data suggests that 4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide may be a promising candidate for further development as an anti-cancer agent due to its selective toxicity profile .

The mechanisms through which this compound exerts its biological effects involve modulation of key signaling pathways associated with inflammation and cancer progression:

1. Inhibition of NF-κB Pathway

The compound has been shown to inhibit the activation of the NF-κB pathway, which is crucial in the inflammatory response. This was demonstrated through Western blot analysis, revealing decreased phosphorylation levels of IκBα and p65 subunit in treated cells .

2. Modulation of Cytokine Production

The suppression of pro-inflammatory cytokine production (IL-6, IL-1β, TNF-α) is attributed to the inhibition of transcription factors involved in their expression, providing insights into its potential use in treating inflammatory diseases .

Case Studies

A notable case study involved administering 4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide to mice subjected to LPS-induced inflammation. The results indicated a significant reduction in liver inflammation markers such as ALT and AST levels, suggesting hepatoprotective effects alongside its anti-inflammatory activity .

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